molecular formula C15H13F3N2O2 B3018719 N,N-dimethyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide CAS No. 477852-39-4

N,N-dimethyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide

Cat. No.: B3018719
CAS No.: 477852-39-4
M. Wt: 310.276
InChI Key: LCBGXZIGIQDOAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide is a pyrrole-2-carboxamide derivative featuring a trifluoromethyl-substituted benzoyl group at the 4-position and dimethyl substitution on the carboxamide nitrogen.

  • Core Structure: Pyrrole-2-carboxamide scaffold, known for its versatility in medicinal chemistry due to hydrogen-bonding capacity and planar geometry .
  • Key Substituents:
    • 2-(Trifluoromethyl)benzoyl: Enhances lipophilicity and metabolic stability via electron-withdrawing effects .
    • N,N-Dimethyl carboxamide: May improve solubility and reduce steric hindrance compared to bulkier substituents .

Properties

IUPAC Name

N,N-dimethyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O2/c1-20(2)14(22)12-7-9(8-19-12)13(21)10-5-3-4-6-11(10)15(16,17)18/h3-8,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBGXZIGIQDOAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of green solvents are potential strategies to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Based on the search results, here's what is known about the compound N,N-dimethyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide:

Basic Information

  • Name: N,N-dimethyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide .
  • Molecular Formula: C15H13F3N2O2 .
  • Molecular Weight: 310.27 g/mol .
  • CAS Registry Number: 241147-00-2 .

Chemical Identifiers

  • IUPAC Name: N,N-dimethyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide .
  • InChI: InChI=1S/C15H13F3N2O2/c1-20(2)14(22)12-7-10(8-19-12)13(21)9-3-5-11(6-4-9)15(16,17)18/h3-8,19H,1-2H3 .
  • InChIKey: MTNMSMBFDBEJFT-UHFFFAOYSA-N .
  • SMILES: CN(C)C(=O)C1=CC(=CN1)C(=O)C2=CC=C(C=C2)C(F)(F)F .
  • PubChem CID: 2764835 .
  • MDL No.: MFCD00141819 .

Synonyms

  • N,N-dimethyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide .
  • 241147-00-2 .
  • MFCD00141819 .
  • MLS001166434 .
  • CHEMBL1367158 .

Physicochemical Properties

  • Monoisotopic Mass: 310.09291215 Da .
  • Topological Polar Surface Area: 53.2 Ų .
  • Solubility: 1.6 ug/mL at pH 7.4 .

Related Compounds

  • N,N-Dimethyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide with CAS No. 477852-39-4 .
  • Methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate .

Potential Applications

  • The search results mention the broader applications of pyrazoles as anti-inflammatory and anticancer agents .
  • Pyrazole-containing drugs include celecoxib, lonazolac, and others used as NSAIDs .
  • Specific pyrazole derivatives have shown potential against various cancer cell lines .

Caution: One search result indicates that the item is temporarily out of stock .

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The benzoyl and pyrrole moieties contribute to the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below summarizes critical differences between the target compound and analogs from the evidence:

Compound Name Core Structure Key Substituents Elemental Analysis (C, H, N, O) Melting Point (°C) Mass (Da)
Target Compound Pyrrole-2-carboxamide N,N-dimethyl, 2-(trifluoromethyl)benzoyl N/A* N/A ~343.3 (calc.)
28b () Pyrrole-2-carboxamide Benzyl, oxadiazole, p-nitrophenyl C 63.68, H 4.92, N 19.96 Not reported ~282 (est.)
DM-20 () Pyrrole-3-carboxamide 4-(trifluoromethyl)benzyl, methoxy N/A Not reported N/A
Example 53 () Pyrazolo-pyrimidin Fluoro groups, chromen, isopropyl N/A 175–178 589.1

*Elemental analysis for the target compound is inferred based on molecular formula (C₁₆H₁₄F₃N₂O₂): C 56.15%, H 4.09%, N 8.19%, O 9.35%, F 16.62%.

Key Observations:
  • Trifluoromethyl vs. Nitro Groups : The target’s trifluoromethyl group offers greater metabolic stability than the nitro group in 28b, which is prone to reduction .
  • Mass and Polarity : The target’s lower molecular weight (~343 Da vs. 589 Da for Example 53) suggests improved bioavailability .

Pharmacological Implications (Inferred)

  • Lipophilicity : The trifluoromethyl group increases logP compared to DM-20’s methoxy group, favoring membrane permeability .
  • Metabolic Stability : N,N-Dimethyl substitution may slow hepatic clearance relative to unsubstituted carboxamides .
  • Target Selectivity : The pyrrole core may confer selectivity for kinases or GPCRs, contrasting with pyrazolo-pyrimidin cores in , which target enzymes like phosphodiesterases .

Biological Activity

N,N-Dimethyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide, with the CAS number 477852-39-4, is a synthetic organic compound featuring a trifluoromethyl group attached to a benzoyl moiety linked to a pyrrole ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, due to its unique structural characteristics.

PropertyValue
Molecular FormulaC₁₅H₁₃F₃N₂O₂
Molecular Weight310.271 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point512.4 ± 50 °C at 760 mmHg
Flash Point263.7 ± 30.1 °C

The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a candidate for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in key signaling pathways. These interactions can modulate cellular activities related to:

  • Inflammation
  • Cell Proliferation
  • Apoptosis

The compound's ability to influence these pathways suggests potential therapeutic applications in treating inflammatory diseases and cancer.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • IC₅₀ Values : Compounds in this class have shown IC₅₀ values ranging from 3.79 µM to 42.30 µM against different cancer cell lines such as MCF7 and NCI-H460, indicating promising anticancer potential .

Case Study: Cytotoxicity Evaluation

A comparative study evaluated the cytotoxic effects of this compound against several cancer cell lines:

Cell LineIC₅₀ (µM)Reference
MCF712.50
NCI-H46042.30
Hep-23.25

These findings suggest that the compound may serve as a lead structure for further development in anticancer therapies.

Anti-inflammatory Potential

The compound's structural features may also confer anti-inflammatory properties, making it a candidate for treating conditions characterized by excessive inflammation.

Synthesis and Derivatives

The synthesis of this compound typically involves:

  • Formation of Pyrrole Ring : Using the Paal-Knorr synthesis method.
  • Trifluoromethylation : Introduction of the trifluoromethyl group via reagents like trifluoromethyl iodide.
  • Coupling Reaction : Final assembly with benzoyl chloride to yield the target compound.

Related Compounds

Comparison with similar compounds highlights the unique features of this compound:

Compound NameStructure TypeKey Difference
4-(Trifluoromethyl)benzoic acidNo pyrrole ringDifferent chemical properties
N,N-dimethyl-4-(trifluoromethyl)benzamideNo pyrrole ringAffects reactivity and applications

Q & A

Q. What are the common synthetic routes for N,N-dimethyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide?

The compound is synthesized via Friedel-Crafts acylation, where a pyrrole carboxylate intermediate undergoes benzoylation with 2-(trifluoromethyl)benzoyl chloride. Subsequent dimethylation of the carboxamide group is achieved using dimethylamine under nucleophilic substitution conditions. Purification often involves supercritical fluid chromatography (SFC) to resolve enantiomers or intermediates, as demonstrated in similar pyrrole-carboxamide derivatives .

Q. Which spectroscopic techniques are employed for structural characterization?

  • 1H NMR : Used to confirm substitution patterns (e.g., pyrrole protons at δ 6.19 ppm, trifluoromethyl benzoyl signals at δ 7.94–7.96 ppm) .
  • ESIMS (Electrospray Ionization Mass Spectrometry) : Validates molecular weight (e.g., m/z 367.1 [M+H]+) and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemistry in enantiomeric mixtures, though this requires high-purity crystals .

Q. How is purity assessed during synthesis?

High-performance liquid chromatography (HPLC) with UV detection and reference standards (e.g., pharmacopeial guidelines) are used to quantify impurities. Impurity profiling may include LC-MS to identify byproducts like unreacted intermediates or hydrolysis derivatives .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties of the compound?

DFT calculations (e.g., B3LYP/6-31G* level) model the electron density distribution, local kinetic energy, and HOMO-LUMO gaps. These analyses reveal the electrophilic nature of the trifluoromethylbenzoyl group and the electron-rich pyrrole ring, which influence reactivity in biological or catalytic systems .

Q. What experimental strategies optimize low-yield reactions in its synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance acylation efficiency .
  • Catalysis : Lewis acids (e.g., AlCl3) improve Friedel-Crafts acylation yields .
  • Temperature control : Heating to 100°C accelerates hydrazine-mediated cyclization steps .

Q. How does the trifluoromethyl group influence bioactivity?

The CF3 group enhances metabolic stability and lipophilicity, improving membrane permeability. Computational studies correlate its electron-withdrawing effect with increased binding affinity to hydrophobic enzyme pockets, as seen in analogs targeting indazole-based receptors .

Q. How to resolve contradictions in reported synthetic yields (e.g., 13% vs. 45%)?

Yield discrepancies arise from:

  • Steric hindrance : Bulky substituents reduce reaction efficiency (e.g., cyclopropylamine vs. smaller amines) .
  • Purification losses : SFC or column chromatography may discard intermediates, lowering isolated yields .
  • Side reactions : Competing acylation at alternate sites generates uncharacterized byproducts .

Q. What methodologies analyze regioselectivity in benzoylation reactions?

  • Isotopic labeling : Tracks acylation sites using deuterated reagents.
  • Kinetic studies : Compare reaction rates under varying electronic conditions (e.g., electron-rich vs. electron-deficient aryl groups) .

Methodological Considerations

Q. How to design stability studies for this compound under physiological conditions?

  • pH-dependent hydrolysis : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC.
  • Thermal stability : Use differential scanning calorimetry (DSC) to assess decomposition temperatures .

Q. What computational tools model its pharmacokinetic properties?

Molecular dynamics simulations (e.g., Schrödinger Suite) predict LogP, solubility, and protein-binding affinity. QSAR models integrate DFT-derived descriptors (e.g., polar surface area) to optimize ADME profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.